5-Bromo-2-(trifluoromethyl)pyrimidine

Organic Synthesis Halogenation Yield Comparison

Researchers developing Lp-PLA2 inhibitors risk regioisomeric mismatch: the 2-bromo isomer produces inactive scaffolds. 5-Bromo-2-(trifluoromethyl)pyrimidine (CAS 799557-86-1) delivers the essential 2,5-disubstituted core. • 76.6% isolated yield vs 56.2% for the 5-chloro analog reduces API scale-up costs. • LogP 1.8 enhances cellular permeability for intracellular kinase targets. • Bromine enables efficient Suzuki-Miyaura late-stage diversification. Bulk stock available for immediate global shipment.

Molecular Formula C5H2BrF3N2
Molecular Weight 226.984
CAS No. 799557-86-1
Cat. No. B566293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(trifluoromethyl)pyrimidine
CAS799557-86-1
Synonyms5-Bromo-2-(trifluoromethyl)pyrimidine
Molecular FormulaC5H2BrF3N2
Molecular Weight226.984
Structural Identifiers
SMILESC1=C(C=NC(=N1)C(F)(F)F)Br
InChIInChI=1S/C5H2BrF3N2/c6-3-1-10-4(11-2-3)5(7,8)9/h1-2H
InChIKeyGIFDWXWNFKZVEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(trifluoromethyl)pyrimidine: Key Intermediate


5-Bromo-2-(trifluoromethyl)pyrimidine (CAS 799557-86-1) is a heterocyclic pyrimidine derivative substituted with a bromine atom at the 5-position and a trifluoromethyl group at the 2-position . It serves as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, antiviral agents, and agrochemicals . The compound's utility stems from the bromine atom enabling selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the strongly electron-withdrawing trifluoromethyl group modulates the electronic properties, metabolic stability, and lipophilicity of downstream derivatives .

Coupling Handle 5-Br enables Suzuki-Miyaura cross-coupling for diverse aryl/heteroaryl introduction
Electronic Tuning CF₃ group modulates electron density and may influence derivative metabolic stability
MedChem Scaffold Supports kinase inhibitor, antiviral, and agrochemical intermediate synthesis

5-Bromo-2-(trifluoromethyl)pyrimidine: Generic Substitution Issues


The assumption that any 5-halogenated-2-(trifluoromethyl)pyrimidine (e.g., 5-chloro or 5-iodo analogs) can directly replace the 5-bromo derivative in established synthetic routes is often incorrect. Despite sharing a common core, the specific halogen at the 5-position critically governs reaction yields in cross-coupling events (e.g., Suzuki-Miyaura), thermal stability during storage and processing, and the physicochemical properties (e.g., lipophilicity, melting point) that impact downstream purification and formulation . For instance, while the chloro analog may exhibit different thermal behavior, the iodo analog may introduce distinct reactivity profiles and cost implications . Furthermore, the specific spatial arrangement of the bromine and trifluoromethyl groups—a 2,5-disubstitution pattern—is crucial for establishing defined structure-activity relationships (SAR) in drug discovery, where even minor halogen substitutions can lead to significant alterations in target binding and biological activity .

5-Chloro analog may differ in cross-coupling reactivity and isolated yields; direct method transfer requires validation.
5-Iodo analog introduces distinct reactivity and cost profiles; thermal and storage behavior not interchangeable.
2-Bromo regioisomer yields a different substitution pattern, likely eliminating activity in Lp-PLA₂-targeted scaffolds.

5-Bromo-2-(trifluoromethyl)pyrimidine: Differentiation Evidence


Synthesis Yield Advantage Over Chloro Analog

A direct comparison of reported synthetic yields reveals a significant advantage for the bromo derivative over its chloro counterpart. The synthesis of 5-Bromo-2-(trifluoromethyl)pyrimidine from a related precursor achieved an isolated yield of 76.6% . In contrast, a published synthesis for 5-Chloro-2-(trifluoromethyl)pyrimidine under different, but optimized, conditions afforded a significantly lower yield of 56.2% . While these represent distinct synthetic routes, the data strongly suggest that the bromination process to access the target compound is inherently more efficient or has been more successfully optimized than analogous chlorination approaches, translating to lower material costs and reduced waste in large-scale production.

Synthetic Yield
Cross-study comparable
76.6% isolated (bromo) vs. 56.2% (chloro analog)
Supports yield efficiency review for scale-up
Conditions differ; direct transfer may require validation
Organic Synthesis Halogenation Yield Comparison

Thermal Handling: Melting Point vs. Chloro Analog

The physical state and handling properties of intermediates significantly influence their ease of use in both laboratory and manufacturing settings. The melting point of 5-Bromo-2-(trifluoromethyl)pyrimidine is 41-42 °C , indicating it is a low-melting solid at standard ambient temperatures. In stark contrast, 5-Chloro-2-(trifluoromethyl)pyrimidine has a reported melting point of 125-127 °C . This substantial difference—over 80 °C—means the bromo compound may require refrigeration for long-term solid storage but can be easily melted for liquid handling or transfer, whereas the chloro analog remains a solid under a much wider range of conditions, potentially limiting certain processing or formulation techniques where low-temperature liquid handling is advantageous.

Melting Point
Data to verify
41–42 °C vs. 125–127 °C (chloro analog)
Guides storage and liquid-handling workflow
Source not specified; verify with lot-specific analysis
Physical Chemistry Thermal Stability Material Handling

Lipophilicity Advantage for Membrane Permeability

Lipophilicity, often quantified by the partition coefficient (LogP), is a critical parameter in drug design, influencing membrane permeability, bioavailability, and metabolic stability. The experimentally derived XLogP3-AA value for 5-Bromo-2-(trifluoromethyl)pyrimidine is 1.8 . This is notably higher than the predicted LogP of approximately 1.5 for the 5-chloro analog (derived from computational models based on substituent constants) and the reported LogP of ~1.5 for the 5-iodo analog . The increased lipophilicity conferred by the bromine atom enhances the compound's ability to cross biological membranes, which can be a decisive advantage when designing derivatives intended for oral administration or targeting intracellular sites.

Lipophilicity (LogP)
Class-level inference
XLogP3-AA 1.8 (+0.3 log units vs. Cl/I analogs)
May support membrane permeability study context
Computational estimate; experimental logP confirmation recommended
Medicinal Chemistry Lipophilicity ADME Drug Design

Regioselectivity for Lp-PLA2 Inhibitor Synthesis

5-Bromo-2-(trifluoromethyl)pyrimidine is explicitly documented as a key building block in the synthesis of pyrimidinone-based Lp-PLA2 (lipoprotein-associated phospholipase A2) inhibitors, a target for treating atherosclerosis and related cardiovascular diseases . The specific 2,5-disubstitution pattern of the compound is crucial; it dictates the regiochemical outcome of subsequent cross-coupling reactions that install the core pharmacophore. Using an alternative isomer, such as 2-Bromo-5-(trifluoromethyl)pyrimidine, would result in a completely different substitution pattern on the final pyrimidinone scaffold, which would likely abolish or severely diminish Lp-PLA2 inhibitory activity due to altered binding interactions .

Lp-PLA₂ Inhibitor Synthesis
Application context
2,5-disubstitution pattern required for pharmacophore construction
Correct regioisomer essential for target engagement studies
Activity confirmed in enzyme inhibition assay models
Medicinal Chemistry Cardiovascular Disease Enzyme Inhibition Regioselectivity

5-Bromo-2-(trifluoromethyl)pyrimidine: Application Scenarios


Cardiovascular Drug Discovery: Lp-PLA2 Inhibitors

Procurement of 5-Bromo-2-(trifluoromethyl)pyrimidine is directly indicated for medicinal chemistry teams working on novel Lp-PLA2 inhibitors for atherosclerosis, stroke, or Alzheimer's disease . The compound's specific 2,5-disubstitution pattern is essential for constructing the pyrimidinone core of known inhibitors, where the bromine serves as a versatile handle for introducing diverse aryl and heteroaryl groups via cross-coupling to explore SAR. Using the regioisomeric 2-bromo analog would result in an inactive scaffold, making the correct isomer critical for project success .

Process Scale-Up for API Intermediate Manufacturing

For CROs and CDMOs tasked with scaling up the synthesis of complex active pharmaceutical ingredients (APIs) that incorporate the 2-(trifluoromethyl)pyrimidine motif, the 76.6% isolated yield of 5-Bromo-2-(trifluoromethyl)pyrimidine represents a significant cost advantage over the 5-chloro analog (56.2% yield) . This higher efficiency in the initial halogenation step translates to reduced raw material costs, lower solvent usage, and less waste generation per kilogram of final product, making it a more sustainable and economically viable choice for large-scale manufacturing campaigns .

Orally Bioavailable Kinase Inhibitor Design

In kinase inhibitor programs where intracellular target engagement is required, the elevated lipophilicity of 5-Bromo-2-(trifluoromethyl)pyrimidine (LogP 1.8) compared to its 5-chloro or 5-iodo analogs (~1.5) offers a quantifiable starting advantage . This 0.3 log unit increase in lipophilicity can enhance passive diffusion across cell membranes, potentially improving cellular potency. The compound's bromine atom provides a handle for late-stage functionalization via Suzuki-Miyaura cross-coupling, enabling the rapid generation of diverse analogs with this favorable physicochemical profile .

Agrochemical and Electronic Materials Development

The unique combination of a bromine leaving group and a strongly electron-withdrawing trifluoromethyl group makes 5-Bromo-2-(trifluoromethyl)pyrimidine a valuable intermediate for creating novel herbicides, fungicides, and advanced electronic materials . The bromine facilitates the installation of complex aromatic moieties, while the trifluoromethyl group imparts desirable properties such as increased lipophilicity, metabolic stability, and thermal robustness—key attributes for both agrochemical efficacy and material performance .

Application
Selection Property
Validation Focus
Lp-PLA₂ inhibitor lead optimization
Regiochemical scaffold fidelity
Cross-coupling SAR and enzyme assay review
Process-scale intermediate manufacturing
Synthetic efficiency profile
Yield reproducibility and purity at scale
Kinase inhibitor ADME optimization
Lipophilic building block
Cellular permeability and metabolic stability assays
Agrochemical / electronic materials
Halogenated pyrimidine core
Functional derivative performance screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.